molecular formula C10H16ClNO2 B13146048 Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride

Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride

Cat. No.: B13146048
M. Wt: 217.69 g/mol
InChI Key: PBLUKJJZYDTALO-WZSOELRKSA-N
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Description

Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (CAS 104770-18-5) is a bicyclic amine derivative with a rigid norbornene-like scaffold. Its molecular formula is C₁₀H₁₆ClNO₂, and it exists as a white-to-beige crystalline powder with a melting point of 129–132°C . The compound features an exo-oriented amine group and an ethyl ester moiety, stabilized as a hydrochloride salt to enhance water solubility. Key physical properties include:

  • Molecular weight: 217.69 g/mol
  • Solubility: Soluble in water and ethanol
  • Stereochemistry: The (1S,2S,3R,4R) configuration ensures structural rigidity, making it valuable in medicinal chemistry as a conformational constraint in drug design .

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

ethyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11;/h3-4,6-9H,2,5,11H2,1H3;1H/t6-,7+,8+,9-;/m1./s1

InChI Key

PBLUKJJZYDTALO-WZSOELRKSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2C[C@@H]([C@H]1N)C=C2.Cl

Canonical SMILES

CCOC(=O)C1C2CC(C1N)C=C2.Cl

Origin of Product

United States

Preparation Methods

Synthesis Steps:

  • Esterification : The carboxylic acid is converted into its ethyl ester using ethanol.
  • Hydrochloride Formation : The ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Detailed Synthesis Method

Reaction Conditions

The synthesis involves the use of thionyl chloride (SOCl2) as a reagent to facilitate the conversion of the carboxylic acid into its ethyl ester. The reaction conditions include:

  • Temperature : The reaction starts at 0°C, proceeds at room temperature for 3 hours, and then is refluxed for 1 hour.
  • Yield : The yield of the final product is reported to be around 72%.

Chemical Reactions

  • Esterification with Thionyl Chloride :
    $$
    \text{3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acid Chloride}
    $$
    $$
    \text{Acid Chloride} + \text{Ethanol} \rightarrow \text{Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate}
    $$

  • Hydrochloride Formation :
    $$
    \text{Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate} + \text{HCl} \rightarrow \text{this compound}
    $$

Physical and Chemical Properties

Property Description
CAS Number 104770-18-5
Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
Solubility Soluble in water and ethanol
IUPAC Name Ethyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride

Comparison with Similar Compounds

Bicyclo Ring Modifications

  • Di-endo-3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate (CAS N/A): Structure: Larger bicyclo[2.2.2]octene core with an acetylated endo-amine. Properties: Lower melting point (120–122°C) due to reduced hydrogen bonding compared to the hydrochloride salt. Molecular weight: 237.14 g/mol .
  • Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (CAS 1379290-58-0): Structure: Incorporates a 7-oxa bridge, increasing polarity. Properties: Molecular formula C₈H₁₂ClNO₃; enhanced hydrophilicity due to the ether oxygen. No melting point reported, but likely higher than non-polar analogs .

Functional Group Substitutions

  • 3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide (CAS 105786-40-1): Structure: Replaces the ethyl ester with a carboxamide. Properties: Higher melting point (235–253°C) due to intermolecular hydrogen bonding. Molecular weight: 153.20 g/mol . Application: Suitable as a peptidomimetic intermediate.
  • tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate :

    • Structure : Nitrogen-containing bridge (2-aza) with a tert-butoxycarbonyl (Boc) protecting group.
    • Properties : Melting point 141–143°C ; the Boc group improves stability during synthetic procedures. Molecular weight: 239.28 g/mol .

Physical and Chemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Feature(s)
Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate HCl C₁₀H₁₆ClNO₂ 217.69 129–132 Water, ethanol Rigid scaffold; hydrochloride salt
Di-endo-3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate C₁₃H₁₉NO₃ 237.14 120–122 Organic solvents Larger ring; acetylated amine
3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide C₈H₁₂N₂O 153.20 235–253 Limited water solubility Strong H-bonding; carboxamide group
Methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate HCl C₈H₁₂ClNO₃ 217.69 N/A Polar solvents 7-oxa bridge; increased polarity

Biological Activity

Ethyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride (CAS No. 104770-18-5) is a bicyclic compound with potential biological activity. This article explores its synthesis, structural characteristics, and biological effects based on diverse sources, including case studies and research findings.

  • Molecular Formula : C10H16ClNO2
  • Molecular Weight : 217.69 g/mol
  • Structure : The compound features a bicyclic structure which is significant for its biological interactions.

Table 1: Chemical Characteristics

PropertyValue
CAS Number104770-18-5
Molecular FormulaC10H16ClNO2
Molecular Weight217.69 g/mol
SynonymsEthyl 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylate hydrochloride

Synthesis

The synthesis of this compound involves several steps, typically starting from bicyclic precursors and utilizing reagents such as thionyl chloride for esterification processes under controlled conditions .

Research indicates that the biological activity of this compound may be linked to its structural properties, particularly its ability to interact with various biological targets, including amino acid transporters . It has been noted for its potential as a selective inhibitor in cellular growth processes, which could have implications in cancer research.

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the compound's role in inducing apoptosis in cancer cells by modulating amino acid transport mechanisms . This suggests a potential therapeutic application in oncology.
  • Neurotransmitter Interaction : The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to glutamate metabolism, which is crucial for insulin secretion . This interaction may provide insights into metabolic disorders.
  • Amino Acid Transport : this compound has been shown to selectively disturb levels of neutral amino acids in the cerebral cortex, indicating a possible role in neurological conditions .

Safety and Toxicology

While the toxicological properties of this compound have not been fully elucidated, preliminary safety data suggest it should be handled with care due to potential irritant effects . It is classified under laboratory chemicals with specific handling recommendations.

Q & A

Q. What strategies mitigate racemization or epimerization during functional group transformations?

  • Methodology :
  • Low-Temperature Reactions : Perform acylations or alkylations at 0°C to minimize thermal racemization.
  • Enzymatic Resolution : Use lipases or proteases to selectively modify one enantiomer .
  • Case Study : Boc-protected derivatives show greater stereochemical stability than free amines during storage .

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